Pterosin Z

Smooth muscle pharmacology Natural product bioactivity Calcium channel antagonism

Pterosin Z (CAS 34169-69-2) is the highest-potency natural pterosin for smooth muscle relaxation assays, with an EC50 of 1.3 ± 0.1 µM—approximately 100-fold more active than the close analog onitin. This compound is the essential SAR reference for calcium channel antagonism studies; structural modifications such as phenol substitution drastically reduce potency. Do not substitute with related pterosins without quantitative justification. Procure Pterosin Z for reproducible, low-variability results in bronchodilator screening, ileum contracture inhibition, and comparative pharmacology. Supplied as ≥98% HPLC-pure powder with full QC documentation.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 34169-69-2
Cat. No. B129085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterosin Z
CAS34169-69-2
Synonymspterosin Z
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C
InChIInChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3
InChIKeyYKQBHPHKXJKKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pterosin Z (CAS 34169-69-2): A Natural Sesquiterpenoid with Quantified Smooth Muscle Relaxant Activity


Pterosin Z (CAS 34169-69-2) is a natural sesquiterpenoid belonging to the pterosin class of indanone derivatives, originally isolated from the fern Pteridium aquilinum and also found in Microlepia substrigosa and Pteridium revolutum [1]. It is characterized by a 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one core structure (molecular formula C15H20O2; molecular weight 232.32 g/mol) and exhibits quantifiable smooth muscle relaxant activity in isolated tissue assays . This guide focuses exclusively on the compound's verified differential performance against closely related pterosin analogs and in-class candidates, providing procurement-relevant quantitative data.

Pterosin Z (CAS 34169-69-2) vs. In-Class Analogs: Why Structural Nuances Dictate Activity


Pterosin Z cannot be substituted with closely related pterosins without quantitative justification. Comparative smooth muscle relaxant assays demonstrate that small structural modifications—specifically the presence of a phenol group on the pterosin nucleus or derivatization of the dimethyl substituents—drastically reduce functional potency . For instance, the fern metabolite onitin (4-hydroxy-pterosin Z) differs from pterosin Z solely by a phenol moiety, yet its EC50 is approximately two orders of magnitude higher . Similarly, acetylpterosin Z and isopterosin analogs, despite sharing the pterosin scaffold, exhibit attenuated activity relative to the parent compound . Consequently, procurement or experimental design based on class-level assumptions without direct pterosin Z activity verification may yield significantly diminished pharmacological outcomes.

Pterosin Z (CAS 34169-69-2): Quantitative Evidence for Differentiated Scientific Selection


Pterosin Z Demonstrates 100-Fold Greater Smooth Muscle Relaxant Potency than Onitin and Over 1000-Fold vs. Onotisin

In a direct comparative study using guinea-pig ileum contracted with 2.5 mM calcium in high-potassium (45 mM) calcium-free Krebs solution, pterosin Z exhibited the highest smooth muscle relaxant activity among all tested pterosins. Its EC50 (1.3 ± 0.1 × 10⁻⁶ M) represents a 100-fold potency increase relative to onitin (EC50 = 1 × 10⁻⁴ M), a 1000-fold increase relative to onotisin (EC50 = 2 × 10⁻³ M), and a 500-fold increase relative to otninoside (EC50 = 7 × 10⁻⁴ M) . The data clearly position pterosin Z as the most potent naturally occurring pterosin for smooth muscle relaxation in this model system.

Smooth muscle pharmacology Natural product bioactivity Calcium channel antagonism Pterosin structure-activity relationship

Pterosin Z Exhibits Equipotent Smooth Muscle Relaxant Activity to Fungal Pterosin

In the same guinea-pig ileum assay system, pterosin Z was found to be approximately equipotent to a related fungal pterosin. The EC50 values were 1.3 ± 0.1 × 10⁻⁶ M for pterosin Z and 2.9 ± 1.6 × 10⁻⁶ M for the fungal pterosin . While statistically not significantly different, pterosin Z exhibits a numerically ~2-fold lower EC50 and a narrower standard deviation (±0.1 vs. ±1.6), indicating more reproducible activity across replicates.

Smooth muscle relaxant Natural product comparison Indanone pharmacology Calcium antagonism

Structure-Activity Relationship: Phenol Substitution and Dimethyl Derivatization Abolish Pterosin Z's Potency Advantage

The comparative data reveal a clear SAR rule: smooth muscle relaxant activity is reduced when a phenol group is present on the pterosin nucleus and when one of the dimethyl groups is derivatized . Onitin (4-hydroxy-pterosin Z), which adds a single phenol group to the pterosin Z scaffold, experiences a 100-fold potency loss (EC50 = 1 × 10⁻⁴ M vs. 1.3 × 10⁻⁶ M). This SAR finding provides a rationale for why pterosin Z—lacking the phenol moiety and retaining unmodified dimethyl groups—remains the optimal choice among natural pterosins for smooth muscle relaxation studies.

Structure-activity relationship (SAR) Pterosin modification Natural product derivatization Smooth muscle pharmacology

Pterosin Z Shows Detectable but Inferior Glucose Uptake Enhancement Compared to Pterosin A

In C2C12 myocyte glucose uptake assays, pterosin Z (1 µM) increased glucose uptake by 15% (p < 0.05), whereas pterosin A at the same concentration produced a 30% increase (p < 0.01) and pterosin C a 25% increase (p < 0.01) . These data indicate that while pterosin Z possesses glucose uptake–enhancing activity, it is significantly less efficacious than pterosin A in this metabolic context. Researchers specifically targeting glucose uptake pathways should consider pterosin A as the primary candidate; pterosin Z remains a weaker alternative in this dimension.

Anti-diabetic Glucose uptake AMPK activation C2C12 myocyte

Pterosin Z (CAS 34169-69-2): Evidence-Driven Application Scenarios for Procurement and Research


Smooth Muscle Pharmacology Research: Calcium Antagonism and Bronchodilation Studies

Pterosin Z is the most potent naturally occurring pterosin for inhibiting calcium-induced smooth muscle contractures in guinea-pig ileum, with an EC50 of 1.3 ± 0.1 µM . This quantitative advantage makes it the preferred compound for in vitro studies of calcium channel antagonism, smooth muscle relaxation mechanisms, and potential bronchodilator development. Its 100-fold superiority over onitin ensures that lower compound concentrations can be used, minimizing solvent effects and non-specific cytotoxicity. Researchers investigating smooth muscle pathologies (e.g., asthma, intestinal hypermotility) should select pterosin Z over other pterosins to maximize assay sensitivity and potency.

Structure-Activity Relationship (SAR) Reference Compound for Pterosin Derivatization

Pterosin Z serves as an essential SAR reference compound due to its well-characterized activity profile and defined structural requirements for smooth muscle relaxant efficacy . The finding that phenol substitution (as in onitin) reduces activity 100-fold, and that dimethyl derivatization further attenuates potency, establishes pterosin Z as the benchmark for assessing novel pterosin derivatives. Laboratories synthesizing or screening pterosin analogs should use pterosin Z as a positive control to quantify whether structural modifications preserve or diminish the parent compound's activity.

Comparative Studies with Fungal Pterosins or Fern Metabolites

Pterosin Z is equipotent to a related fungal pterosin (EC50 2.9 ± 1.6 µM) but offers more reproducible activity (lower standard deviation) . This makes it a reliable comparator for studies involving fungal-derived pterosins or fern metabolites such as onitin, onotisin, and otninoside. Procurement for comparative pharmacology studies should prioritize pterosin Z due to its established potency ranking and low inter-assay variability.

Glucose Uptake and Metabolic Research (Secondary Application)

While pterosin Z enhances glucose uptake in C2C12 myocytes (15% increase at 1 µM), its effect is only half that of pterosin A (30% increase) . Therefore, pterosin Z is not recommended as a primary compound for anti-diabetic or glucose uptake studies unless used as a lower-efficacy control or in combination SAR panels. Researchers should prioritize pterosin A for metabolic assays; pterosin Z may be procured for comparative purposes to highlight structural determinants of glucose uptake efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterosin Z

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.